1-amino-3-(4-tert-butylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
Description
This compound is a fused heterocyclic system featuring a pyrido[2,1-b][1,3]benzothiazole core substituted with a 4-tert-butylphenyl group at position 3 and dicarbonitrile groups at positions 2 and 2. It is synthesized via a one-pot reaction between 2-(benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)acrylonitrile and malononitrile in ethanol with triethylamine catalysis .
Properties
IUPAC Name |
1-amino-3-(4-tert-butylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-23(2,3)15-10-8-14(9-11-15)20-16(12-24)21(26)27-18-6-4-5-7-19(18)28-22(27)17(20)13-25/h4-11,20H,26H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECLIAKNHMYRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(N3C4=CC=CC=C4SC3=C2C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-amino-3-(4-tert-butylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile (CAS No. 725703-58-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure comprising a pyridine ring fused with a benzothiazole moiety, along with an amino group and a tert-butylphenyl substituent. The presence of cyano groups at positions 2 and 4 enhances its chemical reactivity and biological potential.
Structural Characteristics
The molecular formula of the compound is and its unique structural components contribute to its diverse biological activities. The tert-butyl group increases lipophilicity, which may enhance bioavailability compared to similar compounds without this substitution.
| Structural Feature | Description |
|---|---|
| Pyridine Ring | Provides basicity and potential for interaction with biological targets. |
| Benzothiazole Moiety | Known for various biological activities, including antimicrobial properties. |
| Cyano Groups | Enhance reactivity and may contribute to biological activity. |
| Tert-butyl Group | Increases lipophilicity and steric bulk, potentially affecting solubility and interaction with targets. |
Biological Activities
Research indicates that compounds related to pyrido[2,1-b][1,3]benzothiazoles exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess potent antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and other pathogens .
- Antitumor Effects : The compound's structure suggests potential antitumor activity due to its ability to interact with various cellular targets involved in cancer progression. Preliminary studies indicate that similar structures can inhibit cancer cell proliferation .
- Anti-inflammatory Properties : Compounds within this class have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of related benzothiazole derivatives using the agar well diffusion method against S. aureus. The results indicated significant inhibition zones, suggesting strong antibacterial properties .
- Antitumor Activity : In vitro assays demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising antitumor activity .
- Molecular Docking Studies : Computational studies using molecular docking have predicted strong interactions of this compound with key enzymes involved in cancer metabolism, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
Key Observations :
- Core Heterocycle : Pyrido[2,1-b][1,3]benzothiazole (target compound) vs. pyrido[1,2-a]benzimidazole (iFSP1) or benzothiazolo[3,2-a]pyridine. The benzothiazole core may enhance electron-withdrawing effects, influencing reactivity and binding interactions.
- Chromone-substituted analogs exhibit antioxidant activity due to the chromone moiety, while iFSP1’s 4-methylphenyl group optimizes ferroptosis inhibition . Chlorophenyl and carboxamide groups in related compounds alter hydrogen-bonding interactions, affecting supramolecular assembly .
Reaction Conditions :
- The target compound requires reflux in ethanol with Et₃N , while chromone derivatives use piperidine catalysis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-amino-3-(4-tert-butylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamines. For example, a one-pot reaction using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes (e.g., 4-tert-butylbenzaldehyde) under solvent-free conditions yields high-purity products. Key steps include heating at 60–80°C for 4–5 hours and isolating products via precipitation without tedious work-up . This approach minimizes side reactions and leverages the electron-withdrawing nature of the nitrile groups to stabilize intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group at the 4-position of the phenyl ring appears as a singlet (~1.3 ppm for ¹H; ~30–35 ppm for ¹³C). The pyrido-benzothiazole core shows aromatic protons in the 7.0–8.5 ppm range, with distinct splitting patterns due to heteroaromatic coupling.
- IR : Strong absorption bands at ~2200–2250 cm⁻¹ confirm the presence of nitrile groups, while NH stretching (amine) appears near 3300–3400 cm⁻¹ .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₂₄H₂₀N₆S) with a calculated exact mass of 448.14 g/mol.
Q. What solvent systems and reaction conditions optimize yield during synthesis?
- Methodological Answer : Solvent-free conditions at 60–80°C are optimal for MCRs, as they reduce side reactions and simplify purification . For nucleophilic substitutions (e.g., replacing methylthio groups), polar aprotic solvents like DMF or DMSO at 100–120°C improve reactivity . TLC (petroleum ether:EtOAc, 1:4) is recommended for monitoring reaction progress .
Advanced Research Questions
Q. How do substituents (e.g., 4-tert-butylphenyl) influence the compound’s electronic properties and reactivity?
- Methodological Answer : The tert-butyl group enhances solubility in non-polar solvents and stabilizes the aromatic ring via steric hindrance, reducing undesired π-π stacking. Computational studies (DFT) can quantify electron-donating effects on the pyrido-benzothiazole core. For example, the tert-butyl group increases the HOMO energy by ~0.3 eV, enhancing nucleophilic reactivity at the 2- and 4-positions . Experimentally, substituent effects are validated by comparing reaction rates with analogs (e.g., 4-methylphenyl vs. 4-nitrophenyl derivatives).
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodological Answer : Contradictions often arise from polymorphic forms or impurities. To address this:
- Recrystallize the compound from ethanol/water mixtures to obtain a single crystalline phase.
- Compare experimental IR/NMR data with computational predictions (e.g., Gaussian or ORCA software). For example, polymorph-dependent shifts in NH stretching frequencies can differ by 10–15 cm⁻¹ .
- Cross-validate with X-ray crystallography (if crystals are available), as done for related benzothiazole derivatives .
Q. What strategies improve regioselectivity in functionalizing the pyrido-benzothiazole core?
- Methodological Answer :
- Electrophilic substitution : Use directing groups (e.g., amino) to activate specific positions. The amino group at the 1-position directs electrophiles to the 4- and 6-positions of the benzothiazole ring.
- Nucleophilic reactions : Replace methylthio groups (if present) with amines or alkoxides under basic conditions (K₂CO₃ in DMF) .
- Cross-coupling : Suzuki-Miyaura coupling at the 3-position (if halogenated) with aryl boronic acids, using Pd(PPh₃)₄ as a catalyst .
Q. How can computational modeling predict the compound’s photophysical or biological activity?
- Methodological Answer :
- TD-DFT calculations : Simulate UV-Vis spectra by analyzing electronic transitions between HOMO (localized on the tert-butylphenyl group) and LUMO (pyrido-benzothiazole core). Adjust substituents to tune absorption maxima .
- Molecular docking : Screen for potential biological targets (e.g., kinase inhibitors) by docking the compound into protein active sites (PDB ID: 1Q). The nitrile groups may form hydrogen bonds with Thr183 or Glu81 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
